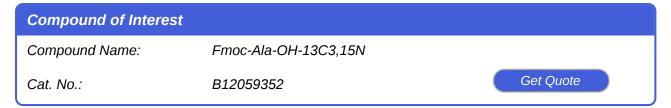


Fmoc-Ala-OH-13C3,15N: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Fmoc-Ala-OH-13C3,15N is a stable isotope-labeled derivative of the amino acid alanine, specifically designed for advanced research applications in proteomics, drug development, and metabolic studies. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.

Core Concepts

Fmoc-Ala-OH-13C3,15N is a non-radioactive, heavy-isotope-labeled version of N-α-(9-fluorenylmethoxycarbonyl)-L-alanine. The key feature of this compound is the incorporation of three Carbon-13 (13 C) isotopes and one Nitrogen-15 (15 N) isotope, replacing the naturally abundant 12 C and 14 N atoms. This isotopic enrichment results in a precise mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications. The "Fmoc" (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group makes it suitable for use in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in creating synthetic peptides.

Physicochemical Properties

The introduction of stable isotopes does not significantly alter the chemical reactivity of the molecule compared to its unlabeled counterpart.[1] This allows for its direct substitution in established experimental protocols without the need for significant modifications.



Property	Value	Reference
Molecular Formula	C15[¹³ C]3H17[¹⁵ N]O4	[2]
Molecular Weight	315.3 g/mol	[3][4]
Isotopic Purity	≥98 atom % ¹³ C; ≥98 atom % ¹⁵ N	[5]
Chemical Purity	≥98%	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents like DMF	_
Storage	2-8°C, desiccated	-

Applications in Research and Development

The primary applications of **Fmoc-Ala-OH-13C3,15N** stem from its utility as an internal standard and a tracer in complex biological systems.

- Quantitative Proteomics: It is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. By incorporating the heavy-labeled alanine into proteins in one cell population, researchers can accurately quantify differences in protein abundance between different cell states when compared to a control population grown with unlabeled alanine. This is crucial for biomarker discovery and understanding cellular responses to stimuli or disease.
- Metabolic Flux Analysis: As a metabolic tracer, it allows for the tracking of alanine through various metabolic pathways. By analyzing the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the dynamics of cellular metabolism.
- Peptide Synthesis: It serves as a building block for the synthesis of isotopically labeled peptides. These heavy peptides are indispensable as internal standards for the absolute quantification of proteins and peptides by mass spectrometry, particularly in targeted proteomics assays like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).



 Biomolecular NMR: The presence of ¹³C and ¹⁵N makes it suitable for use in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structural and dynamic studies of peptides and proteins.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ala-OH-13C3,15N

This protocol outlines the manual coupling of **Fmoc-Ala-OH-13C3,15N** onto a solid support resin during peptide synthesis.

Materials:

- Fmoc-Ala-OH-13C3,15N
- Solid-phase synthesis resin (e.g., Rink Amide resin)
- N,N-Dimethylformamide (DMF)
- 20% (v/v) Piperidine in DMF
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane
 (TIS))
- Diethyl ether (cold)

Procedure:

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.



Fmoc Deprotection:

- Drain the DMF.
- Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Coupling of Fmoc-Ala-OH-13C3,15N:

- In a separate vial, dissolve 3-5 equivalents of Fmoc-Ala-OH-13C3,15N and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
- Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents and byproducts.
- Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- Cleavage and Deprotection:
 - Once the peptide synthesis is complete, wash the resin with DCM and dry it.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:



- Precipitate the peptide by adding cold diethyl ether to the filtrate.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the successful incorporation and purity of the labeled peptide by mass spectrometry. The resulting peptide will exhibit a mass shift corresponding to the number of incorporated ¹³C and ¹⁵N isotopes.

Quantitative Proteomics Workflow using a Labeled Peptide Standard

This workflow describes the use of a synthetic peptide containing **Fmoc-Ala-OH-13C3,15N** as an internal standard for quantifying a target protein in a complex biological sample.

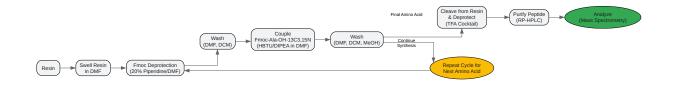
Procedure:

- Protein Extraction: Extract total protein from the cell or tissue sample of interest.
- Protein Digestion: Digest the extracted proteins into peptides using a protease such as trypsin.
- Spiking of Labeled Standard: Add a known amount of the purified, heavy-labeled synthetic peptide (containing the ¹³C and ¹⁵N labeled alanine) to the digested sample.
- LC-MS/MS Analysis:
 - Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
 - The heavy-labeled peptide will co-elute with its endogenous, light counterpart.
- Quantification:
 - In the mass spectrometer, both the light and heavy peptides will be fragmented.



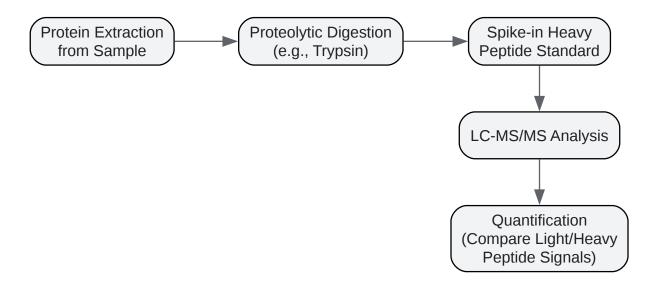
 By comparing the signal intensities of the fragment ions from the light (endogenous) and heavy (standard) peptides, the absolute quantity of the endogenous peptide, and thus the target protein, can be determined.

Visualizations



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Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.



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Caption: Quantitative Proteomics Workflow with Labeled Standard.



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